molecular formula C10H10BrClO2 B14046876 1-(3-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one

1-(3-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one

Cat. No.: B14046876
M. Wt: 277.54 g/mol
InChI Key: NZUXJROCTWBRLV-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes bromine, chlorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by chlorination and hydroxylation under controlled conditions. For instance, the bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a hydrocarbon derivative.

Scientific Research Applications

1-(3-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(3-(Bromomethyl)-2-hydroxyphenyl)-2-chloropropan-1-one is unique due to its combination of bromine, chlorine, and hydroxyl groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-hydroxyphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H10BrClO2/c1-6(12)9(13)8-4-2-3-7(5-11)10(8)14/h2-4,6,14H,5H2,1H3

InChI Key

NZUXJROCTWBRLV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC(=C1O)CBr)Cl

Origin of Product

United States

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